
Cucumechinoside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cucumechinoside A is a bioactive triterpene glycoside isolated from sea cucumbers. These marine organisms are known for their rich content of biologically active compounds, particularly triterpene glycosides, which exhibit a range of pharmacological activities. This compound has garnered attention due to its potential therapeutic properties, including cytotoxic, antifungal, antiviral, and hemolytic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cucumechinoside A involves multiple steps, starting from the extraction of the compound from sea cucumbers. The process typically includes solvent extraction, followed by chromatographic purification to isolate the pure compound. Specific reaction conditions, such as temperature, pH, and solvent type, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with large-scale extraction and purification. Current methods focus on optimizing extraction techniques and developing more efficient purification processes to facilitate commercial production .
化学反应分析
Types of Reactions
Cucumechinoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
Cucumechinoside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of triterpene glycosides.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, as well as its antifungal and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating cancer, fungal infections, and viral diseases.
Industry: Potential use in the development of new pharmaceuticals and bioactive agents
作用机制
The mechanism of action of Cucumechinoside A involves its interaction with cellular membranes and various molecular targets. It is believed to exert its effects by disrupting membrane integrity, leading to cell lysis and death. Additionally, this compound may interfere with key signaling pathways and enzymes involved in cell proliferation and survival .
相似化合物的比较
Cucumechinoside A is part of a larger family of triterpene glycosides, which include compounds such as holothurin A, echinoside A, and frondoside A. These compounds share similar structural features but differ in their specific glycoside moieties and biological activities. This compound is unique due to its specific glycoside structure, which contributes to its distinct pharmacological profile .
List of Similar Compounds
- Holothurin A
- Echinoside A
- Frondoside A
- Cucumechinoside C
This compound stands out among these compounds due to its potent cytotoxic and antifungal activities, making it a promising candidate for further research and development.
属性
CAS 编号 |
125640-30-4 |
|---|---|
分子式 |
C54H84O29S2 |
分子量 |
1261.4 g/mol |
IUPAC 名称 |
[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-6-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C54H84O29S2/c1-22(2)16-24(56)17-53(8)44-27(57)18-52(7)26-10-11-31-50(4,5)32(13-14-51(31,6)25(26)12-15-54(44,52)49(65)82-53)78-48-43(35(60)30(20-73-48)83-85(69,70)71)81-45-37(62)36(61)40(23(3)75-45)79-47-39(64)42(34(59)29(77-47)21-74-84(66,67)68)80-46-38(63)41(72-9)33(58)28(19-55)76-46/h10,22-23,25,28-48,55,58-64H,11-21H2,1-9H3,(H,66,67,68)(H,69,70,71) |
InChI 键 |
FJDWQQMMIQHKST-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)OC9C(C(C(C(O9)CO)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


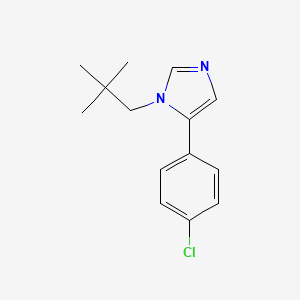
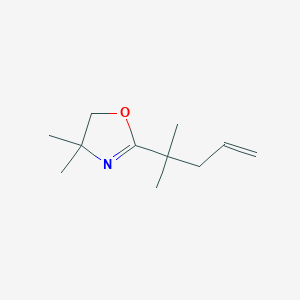

![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
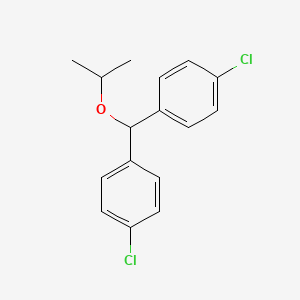
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
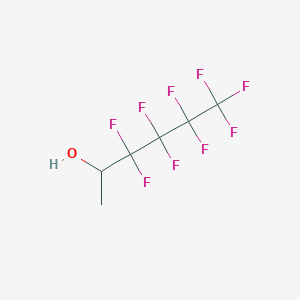

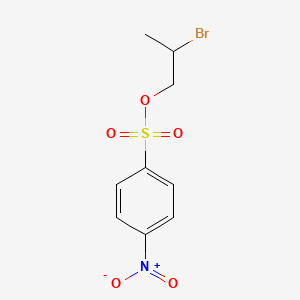
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
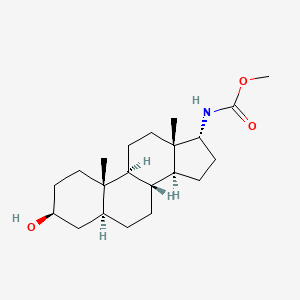
![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

